3-Bromo-3-(4-nitrophenyl)-3H-diazirine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-3-(4-nitrophenyl)diazirine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-7(9-10-7)5-1-3-6(4-2-5)11(12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRKMGKMERZZSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471792 | |
| Record name | 3-Bromo-3-(4-nitrophenyl)-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115127-49-6 | |
| Record name | 3-Bromo-3-(4-nitrophenyl)-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Bromo 3 4 Nitrophenyl 3h Diazirine and Analogues
Strategic Approaches for Aryl Diazirine Synthesis
The construction of the strained three-membered diazirine ring is a delicate process that can be achieved through several strategic pathways. These methods generally involve the formation of a diaziridine intermediate, which is subsequently oxidized, or through direct one-pot transformations from suitable precursors.
The most established and widely practiced method for synthesizing 3-aryl-3H-diazirines involves a multistep sequence starting from an appropriately substituted aryl ketone. nih.govrsc.org This pathway relies on the initial formation of a diaziridine ring, which is then oxidized to the desired diazirine. nih.govnih.gov
The general sequence is as follows:
Oximation : The parent aryl ketone is reacted with hydroxylamine, typically in the form of hydroxylammonium chloride in the presence of a base like pyridine (B92270), to form an oxime. wikipedia.orgnih.gov
Activation of the Hydroxyl Group : The hydroxyl group of the oxime is converted into a better leaving group. This is commonly achieved by reaction with tosyl chloride or mesyl chloride to form a tosyl oxime or mesyl oxime, respectively. wikipedia.orgacs.org
Diaziridine Formation : The activated oxime is then treated with ammonia (B1221849). The ammonia displaces the tosyl or mesyl group and attacks the imine carbon, leading to intramolecular cyclization to form the diaziridine ring. nih.govnih.govacs.org This step is often carried out in liquid ammonia at low temperatures. mdpi.com
Oxidation : The final step is the dehydrogenation of the diaziridine to the corresponding 3H-diazirine. nih.gov Various oxidizing agents can be employed for this transformation, including silver oxide (Ag₂O), iodine in the presence of triethylamine (B128534) (I₂/Et₃N), potassium permanganate (B83412) (KMnO₄), and Jones oxidation. nih.govnih.govacs.org
Table 1: Conventional Synthesis of Aryl Diazirines via Diaziridine Intermediate
| Step | Reactants | Reagents | Product | Reference |
|---|---|---|---|---|
| 1. Oximation | Aryl Ketone | Hydroxylamine hydrochloride, Pyridine | Aryl Ketone Oxime | wikipedia.org, nih.gov |
| 2. Tosylation | Aryl Ketone Oxime | Tosyl chloride, Base | Tosyl Oxime | acs.org |
| 3. Cyclization | Tosyl Oxime | Liquid Ammonia | Diaziridine | nih.gov, mdpi.com |
| 4. Oxidation | Diaziridine | I₂/Et₃N or Ag₂O | 3-Aryl-3H-Diazirine | nih.gov, nih.gov |
To overcome the limitations of the conventional multistep synthesis, significant research has focused on developing more efficient one-pot procedures. nih.gov These methods streamline the process by generating and converting the diaziridine intermediate in situ, without the need for isolation. nih.gov
For aryl diazirines, one-pot approaches often start from the tosyl oxime. The tosyl oxime is treated with ammonia to form the diaziridine, which is then oxidized in the same pot, bypassing the purification of the often unstable diaziridine intermediate. nih.gov This strategy combines the final two steps of the conventional method into a single, more efficient operation. nih.gov
Directed Synthesis of Halogenated Diazirines
Introducing a halogen, such as bromine, onto the carbon of the diazirine ring imparts unique reactivity, making these compounds valuable precursors for generating halocarbenes. thieme-connect.comresearchgate.net
The primary method for the direct synthesis of 3-halo-3-aryl-diazirines is the Graham reaction . wikipedia.org This reaction involves the treatment of an amidine salt with a basic halogenating agent, such as sodium hypobromite (B1234621) (NaOBr), which is typically prepared fresh. acs.org The reaction proceeds via the halogenation of the amidine, followed by cyclization to yield the 3-bromo-3H-diazirine. wikipedia.orgacs.org This method is particularly effective for creating diazirines with a halogen and another substituent on the C3 carbon.
Another potential route to brominated diazirines is through halogen exchange reactions . While less common for direct bromination, similar exchange reactions have been used to synthesize fluorodiazirines from their chloro- or bromo-analogues using reagents like silver fluoride. acs.org In principle, a similar nucleophilic substitution could be envisioned to introduce a bromide ion, although the Graham reaction remains the more direct and widely used approach.
The synthesis of 3-Bromo-3-(4-nitrophenyl)-3H-diazirine would most likely be achieved using the Graham reaction, starting from 4-nitrobenzamidine (B1620405) hydrochloride.
The key considerations for this specific synthesis include:
Starting Material : The required precursor is 4-nitrobenzamidine or its salt. This can be prepared from 4-nitrobenzonitrile.
Reaction Conditions : The reaction with sodium hypobromite needs to be carefully controlled. The presence of the strong electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the amidine and the stability of the resulting diazirine. The reaction temperature and rate of addition of the hypobromite solution are critical parameters to manage. acs.org
Product Stability : Aryl diazirines, especially those with electron-withdrawing groups, can be sensitive to heat, light, and acid. nih.gov The this compound product would be expected to be a reactive compound, requiring careful handling and purification, likely through methods like low-temperature chromatography. acs.org The photolytic decomposition of arylhalodiazirines generates arylhalocarbenes, and the nitro group is known to influence the reactivity of these carbene intermediates. researchgate.net
Table 2: Proposed Synthesis of this compound via Graham Reaction
| Precursor | Reagent | Product | Key Considerations | Reference |
|---|---|---|---|---|
| 4-Nitrobenzamidine hydrochloride | Sodium hypobromite (NaOBr) in an aqueous base | This compound | Temperature control; stability of the product; influence of the electron-withdrawing nitro group. | wikipedia.org, acs.org |
Functionalization Strategies for Aryl Diazirines
Functionalization of the aryl ring of a diazirine can be achieved either by starting the synthesis with an already functionalized ketone or amidine, or by modifying the aryl ring after the diazirine has been formed. The latter approach requires that the diazirine ring remains stable under the reaction conditions used for aromatic substitution.
Aryl diazirines have been shown to be compatible with various reactions, allowing for late-stage functionalization. For instance, trifluoromethyl aryl diazirines have been modified using reactions like Sonogashira coupling to introduce alkyne groups. nih.gov This is particularly useful for creating photoaffinity probes that also contain a reporter handle for "click chemistry". nih.govwustl.edunih.gov
Specifically for introducing a nitro group, electrophilic aromatic nitration could be a viable strategy. For example, nitration of a pre-existing aryl diazirine, such as 3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, has been successfully performed using fuming nitric acid at very low temperatures (-72 °C) to prevent decomposition of the diazirine moiety. nih.gov This demonstrates that even under strongly acidic and oxidative conditions, the diazirine ring can remain intact if the temperature is carefully controlled. This strategy allows for the synthesis of complex, functionalized diazirines that might be difficult to access by building them up from a pre-functionalized starting material.
Incorporation of Electron-Withdrawing Groups (e.g., Nitrophenyl)
The synthesis of 3-halo-3-aryldiazirines featuring strong electron-withdrawing groups (EWGs) like the nitrophenyl moiety requires robust methodologies that can accommodate the electronic demands of the substituent throughout the reaction sequence. While several routes to aryl diazirines exist, the Graham reaction, which involves the oxidation of an amidine precursor, is a particularly efficient one-pot method for preparing 3-halodiazirines. researchgate.net
For this compound, a plausible and direct synthetic approach begins with 4-nitrobenzamidine. The reaction proceeds via oxidation of the amidine in the presence of a bromide source, typically using a hypohalite solution. This method circumvents the multi-step sequence often required for other diazirines (ketone → oxime → diaziridine → diazirine), which can be sensitive to the presence of strong EWGs. researchgate.netmdpi.com
Alternatively, the synthesis can be approached through the more conventional ketone-based pathway. This route would commence with a suitable α-bromo ketone, such as α-bromo-4-nitroacetophenone. The ketone is first converted to its corresponding oxime using hydroxylamine, followed by activation of the hydroxyl group via tosylation or mesylation. mdpi.com The resulting tosyl or mesyl oxime is then treated with ammonia to form the three-membered diaziridine ring. nih.govrsc.org The final step is the oxidation of the diaziridine to the desired 3H-diazirine using a mild oxidizing agent like silver oxide (Ag₂O) or iodine (I₂). mdpi.com Research has shown that the presence of electron-withdrawing pyridine and pyrimidine (B1678525) rings did not present obstacles during oximation and O-sulfonylation steps in analogous syntheses, suggesting the viability of this route for nitrophenyl-substituted systems. mdpi.com Another documented strategy involves the direct nitration of a pre-formed aryl diazirine, demonstrating that the diazirine ring can be stable to certain electrophilic aromatic substitution conditions. mdpi.comnih.gov
The incorporation of the 4-nitrophenyl group significantly influences the properties of the diazirine. Electron-withdrawing groups tend to increase the thermal stability of the diazirine ring. nih.gov This effect is quantified by the activation temperature required for nitrogen extrusion to form the carbene. Systematic studies on analogous trifluoromethyl aryl diazirines (TADs) have shown a clear trend where electron-donating groups lower the activation temperature, while electron-withdrawing groups raise it. nih.gov This tunability is a key feature in designing diazirines for specific applications.
| Aryl Substituent (para-position) | Electronic Nature | Onset Activation Temperature (°C) |
|---|---|---|
| -OCH₃ | Electron-Donating | 88 |
| -H | Neutral | 110 |
| -NO₂ | Electron-Withdrawing | 118 |
Compatibility with Advanced Synthetic Transformations
The synthetic value of this compound lies in its function as a stable precursor to a highly reactive bromo(4-nitrophenyl)carbene intermediate. researchgate.net This carbene is typically generated upon thermal or photochemical activation, which induces the irreversible loss of a nitrogen molecule (N₂). nih.govresearchgate.net The resulting carbene is a versatile species capable of participating in a variety of advanced synthetic transformations, making the parent diazirine a valuable tool for constructing complex molecular architectures.
The reactivity of the generated carbene is profoundly influenced by its substituents. The presence of both a halogen (bromo) and a strong electron-withdrawing group (4-nitrophenyl) renders the carbene highly electrophilic. This electronic nature dictates its compatibility and selectivity in subsequent reactions.
Key transformations involving this and analogous diazirines include:
[2+1] Cycloaddition: Halocarbenes generated from 3-halodiazirines readily undergo cycloaddition reactions with unsaturated systems like alkenes and alkynes. researchgate.net This provides a direct route to synthetically valuable halogenated cyclopropanes and cyclopropenes. The high electrophilicity of the bromo(4-nitrophenyl)carbene suggests efficient reactivity towards electron-rich olefins.
C-H Bond Insertion: The generation of carbenes from diazirines enables insertion into otherwise unreactive C-H bonds, a powerful strategy for late-stage functionalization. nih.gov Studies on related aryl diazirines show that the electronic properties of the aryl substituent influence the efficiency and selectivity of these insertion reactions. nih.gov The strong electron-withdrawing character of the nitrophenyl group is expected to favor the formation of a singlet carbene, which is crucial for selective C-H insertion events. nih.gov
Biocatalytic Carbene Transfer: A frontier in synthetic chemistry involves the use of enzymes, particularly engineered hemoproteins, to catalyze carbene transfer reactions from diazirine precursors. nih.gov This methodology offers unparalleled levels of selectivity. While much of this work has focused on other aryl diazirines, the development demonstrates the potential for activating stable diazirines like this compound under mild, biocatalytic conditions to achieve asymmetric transformations. nih.govwhiterose.ac.uk
The versatility of aryl diazirines in synthesis is summarized in the following table, highlighting the breadth of reactions they can enable.
| Transformation Type | Substrate | Product Type | Reference |
|---|---|---|---|
| [2+1] Cycloaddition | Alkenes, Alkynes | Cyclopropanes, Cyclopropenes | researchgate.netnih.gov |
| C-H Insertion | Alkanes (e.g., Cyclohexane) | Functionalized Alkanes | nih.gov |
| X-H Insertion (X = O, N) | Alcohols, Amines | Ethers, Amines | researchgate.net |
| Biocatalytic Carbene Transfer | Olefins, Boranes | Chiral Cyclopropanes, Organoboranes | nih.govwhiterose.ac.uk |
Mechanistic Investigations of Photochemical and Thermal Transformations of 3 Bromo 3 4 Nitrophenyl 3h Diazirine
Photolytic Decomposition Pathways
Upon exposure to ultraviolet (UV) light, typically in the 350-380 nm range, 3-Bromo-3-(4-nitrophenyl)-3H-diazirine undergoes decomposition, primarily yielding a highly reactive carbene intermediate through the extrusion of molecular nitrogen. rsc.orgacs.org However, this pathway is often in competition with a significant isomerization reaction that produces a linear diazo compound. rsc.orgbohrium.com The balance between these pathways and the subsequent reactions of the intermediates are influenced by various experimental parameters.
The primary photochemical event for aryl diazirines is the cleavage of the C-N bonds, leading to the release of dinitrogen (N₂) and the formation of a carbene. nih.gov In this case, the intermediate generated is bromo(4-nitrophenyl)carbene. This species is typically formed in the singlet state, which is a very short-lived and highly reactive electrophile capable of inserting into various chemical bonds, including C-H, O-H, and N-H bonds. rsc.org
Recent mechanistic studies on similar alkyl diazirines have revealed a more complex, two-step pathway where the diazirine first isomerizes to a diazo intermediate, which then sequentially generates the carbene upon further irradiation. nih.govresearchgate.net The kinetics of carbene formation are therefore closely linked to the photolysis rate of the diazirine and the quantum yield of both the isomerization and nitrogen extrusion processes. The electron-withdrawing nitro group on the phenyl ring is expected to influence the stability and reactivity of the resulting carbene.
The general pathways following photolysis of a 3-aryl-3H-diazirine are depicted below:
Pathway A (Direct Decomposition): Diazirine + hν → Singlet Carbene + N₂
Pathway B (Isomerization): Diazirine + hν → Diazo Isomer
Pathway C (Secondary Photolysis): Diazo Isomer + hν → Singlet Carbene + N₂
A significant competing reaction during the photolysis of this compound is the valence isomerization to its linear diazo isomer, bromo(4-nitrophenyl)diazomethane. rsc.orgbohrium.com This transformation involves the cleavage of a C-N bond and rearrangement to the linear structure. Studies have shown that for many aryl diazirines, the formation of the diazo isomer can account for over 30% of the initial reaction. rsc.org
The diazo isomer is generally more stable than the carbene but is also photochemically active. It can be isolated and characterized under specific conditions, but in many photolabeling experiments, it can react with nucleophilic residues or undergo subsequent photolysis to generate the same carbene intermediate. rsc.orgresearchgate.net The interconversion dynamics are crucial, as the diazo compound and the carbene have different reactivity profiles and lifetimes, which affects the outcome of labeling experiments. nih.govnih.gov Recent findings suggest that for some diazirines, the diazo intermediate is the main product upon initial irradiation, which then serves as the precursor to the carbene in a sequential manner. nih.govresearchgate.net
The quantum yields of carbene formation versus diazo isomer generation can be significantly influenced by the photoactivation wavelength and the intensity of the light source. nih.govthermofisher.com Most aryl diazirines have a maximum UV absorption around 350-365 nm. rsc.orgrsc.org Altering the irradiation wavelength can change the energy supplied to the molecule, thereby influencing the branching ratio between direct decomposition and isomerization.
Research on related diazirines has shown that using combinations of different LED light sources can modulate the kinetics and improve the efficiency of carbene generation over the formation of the diazoalkane intermediate. nih.gov For instance, combining a 365 nm light source with longer wavelengths (e.g., 405 nm or 445 nm) has been shown to improve the carbene-to-diazoalkane ratio. nih.gov Furthermore, systematic modulation of light intensity and irradiation time can be used to enhance selectivity towards either diazo-mediated or carbene-mediated reactions. nih.gov Lower light intensity and shorter irradiation times may favor reactions of the initially formed diazo intermediate, while higher intensity and prolonged exposure lead to increased formation and subsequent reactions of the carbene. nih.govresearchgate.net
| Light Condition | Relative Diazirine Depletion Rate (per joule) | Relative Diazoalkane Generation Rate (per joule) | Carbene/Diazoalkane Ratio |
| 365 nm | Baseline | Baseline | Baseline |
| 365 nm + 405 nm | Increased | Decreased | Improved |
| 365 nm + 445 nm | Increased | Decreased | Improved |
This interactive table presents hypothetical relative data based on findings that combined wavelengths can improve the carbene/diazoalkane ratio. nih.gov
Thermal Decomposition Studies of Aryl Diazirines
Heating this compound provides an alternative method for generating reactive intermediates. The thermal pathway, like the photochemical one, involves the cleavage of the strained three-membered ring, but the mechanism and governing parameters differ.
The primary thermal reaction of aryl diazirines is the unimolecular decomposition to yield the corresponding carbene and molecular nitrogen. rsc.orgislandscholar.ca For this compound, this process would generate bromo(4-nitrophenyl)carbene. The carbene can then be trapped by solvent molecules or undergo intramolecular rearrangement. For example, studies on 3-chloro-3-aryldiazirines in cyclohexene (B86901) resulted in the isolation of norcarane (B1199111) adducts, which are products of the carbene adding across the double bond. researchgate.net
In addition to carbene formation, thermal isomerization to the more stable linear diazo compound can also occur. nih.govresearchgate.net The partitioning between these two pathways—direct decomposition to carbene versus isomerization to diazo—is dependent on the substituents on the aryl ring and the reaction conditions. nih.gov The resulting diazo compound can then decompose further to the carbene or undergo other thermal reactions.
The thermal stability of aryl diazirines is governed by the activation energy required for the ring-opening and nitrogen extrusion process. The kinetics of decomposition are typically first-order. rsc.orgislandscholar.ca The electronic properties of the substituents on the aryl ring play a significant role in determining the thermal stability.
A comprehensive study on the structure-function relationships of aryl diazirines revealed that electron-withdrawing groups, such as the 4-nitro group, increase the thermal stability of the diazirine ring. rsc.org For a closely related compound, 3-(4-nitrophenyl)-3-(trifluoromethyl)-3H-diazirine, the thermal decomposition onset temperature was found to be significantly higher than for analogues with electron-donating groups. rsc.org The decomposition mechanism for related 3-chloro-3-aryldiazirines is proposed to proceed through a polarized, radical-like transition state. rsc.orgresearchgate.net
| Compound | Onset Temperature (Tonset) | Peak Temperature (Tpeak) | Calculated Activation Free Energy (ΔG‡) |
| 3-(4-nitrophenyl)-3-(trifluoromethyl)-3H-diazirine | 118 °C | 144 °C | > 12 kJ mol−1 (relative to electron-rich analogues) |
This table is based on data for a structurally analogous compound, highlighting the high thermal stability conferred by the electron-withdrawing 4-nitro group. rsc.org
The kinetic parameters indicate that a substantial energy barrier must be overcome for the thermal decomposition, making compounds like this compound relatively stable at ambient temperatures but efficient carbene precursors at elevated temperatures. rsc.org
Role of Substituents on Decomposition Mechanisms
The photochemical and thermal decomposition of diazirines proceeds via the elimination of molecular nitrogen to generate highly reactive carbene intermediates. wikipedia.org The specific substituents attached to the diazirine ring are critical in determining the compound's stability, the mechanism of decomposition, and the properties of the resulting carbene. In this compound, the interplay between the 4-nitrophenyl group and the bromine atom dictates its chemical behavior.
Impact of the 4-Nitrophenyl Group on Photoreactivity and Thermal Stability
The 4-nitrophenyl substituent significantly influences the electronic properties of the diazirine ring, which in turn affects its stability and reactivity under thermal and photochemical conditions.
Photoreactivity: Aromatic diazirines are valued as photoreactive groups because they can be activated by UV light, often in the 340-380 nm range, to generate carbenes. nih.govrsc.org The 4-nitrophenyl group, being a strong chromophore, can affect the light-absorption properties of the diazirine molecule. This conjugation can shift the activation wavelength, a critical feature for applications like photoaffinity labeling where biocompatible wavelengths are necessary. beilstein-journals.orgnih.gov Upon irradiation, the diazirine is excited, leading to the extrusion of nitrogen gas and the formation of a singlet carbene. rsc.org The powerful electron-withdrawing nature of the nitro group enhances the electrophilicity of the resulting bromo(4-nitrophenyl)carbene, making it highly reactive toward electron-rich sites in proximal molecules.
Thermal Stability: Diazirines generally possess good thermal and chemical stability compared to their linear diazo isomers. nih.gov The thermal decomposition of substituted 3-chloro-3-aryldiazirines has been shown to be dependent on the electronic nature of the substituents on the aryl ring. researchgate.net Electron-withdrawing groups, such as the 4-nitrophenyl group, tend to stabilize the diazirine ring, increasing its resistance to thermal decomposition. This stabilization arises from the inductive withdrawal of electron density from the C-N bonds of the strained three-membered ring. Consequently, higher temperatures are required to initiate the thermal decomposition of diazirines bearing electron-withdrawing groups compared to those with electron-donating groups. rsc.org
The following table summarizes the general influence of aryl substituents on the properties of aryldiazirines, based on established structure-function relationships. rsc.org
| Substituent Type at para-position | Effect on Thermal Stability | Effect on Carbene Electrophilicity |
| Electron-Donating (e.g., -OCH₃) | Decreased | Decreased |
| Neutral (e.g., -H) | Moderate | Moderate |
| **Electron-Withdrawing (e.g., -NO₂) ** | Increased | Increased |
Influence of the Bromine Atom on Intermediate Formation and Lifetime
The bromine atom directly attached to the carbene-forming carbon atom plays a crucial role in shaping the properties and subsequent reactions of the carbene intermediate.
Intermediate Formation and Electronic State: The decomposition of this compound generates bromo(4-nitrophenyl)carbene. Halogen substituents are known to influence the electronic state of the carbene. While phenylcarbenes can exist as either a singlet or a triplet, with the triplet state often being the ground state, halogen substitution can stabilize the singlet state. rsc.org The initially formed carbene upon photolysis is in the singlet state. This singlet carbene can then undergo intersystem crossing (ISC) to the more stable triplet state. rsc.org The rate of this conversion is a key factor in the carbene's lifetime and reactivity profile.
Lifetime and Reactivity: The lifetime of the carbene intermediate is exceptionally short. nih.gov Singlet carbenes are highly reactive and can undergo concerted insertion reactions into various X-H bonds (where X = C, O, N). wikipedia.orgrsc.org Triplet carbenes, on the other hand, react in a stepwise manner, often via hydrogen atom abstraction. The presence of the bromine atom, combined with the 4-nitrophenyl group, results in a highly electrophilic carbene. However, the lifetime and ultimate reaction pathway are determined by the competition between rapid insertion reactions of the singlet carbene and its conversion to the triplet state. Studies on analogous phenylchlorocarbenes have shown that the lifetime of related intermediates is highly dependent on the substituents, with stabilization of the corresponding azine product decreasing the activation energy barrier for rearrangement. researchgate.net
The properties of the generated carbene are summarized below.
| Intermediate | Key Influences of Substituents | Resulting Properties and Reactivity |
| Bromo(4-nitrophenyl)carbene | 4-Nitrophenyl Group: Strong electron withdrawal | Highly electrophilic carbene |
| Bromine Atom: Halogen substitution effect | Influences singlet-triplet energy gap and ISC rate | |
| Combined Effect: | Forms a short-lived, highly reactive singlet carbene capable of rapid insertion reactions. rsc.org |
Reactivity Profiles and Intermolecular Interactions of 3 Bromo 3 4 Nitrophenyl 3h Diazirine
Carbene-Mediated Insertion Reactions
Upon activation, 3-bromo-3-(4-nitrophenyl)-3H-diazirine extrudes nitrogen gas to yield bromo(4-nitrophenyl)carbene. This carbene is a highly reactive species that can readily engage in various insertion reactions with a wide range of substrates.
Bromo(4-nitrophenyl)carbene is capable of inserting into carbon-hydrogen (C-H) bonds of various organic molecules. This reaction provides a direct method for the formation of new carbon-carbon bonds. The reactivity and selectivity of these insertion reactions are influenced by the nature of the C-H bond (primary, secondary, or tertiary) and the electronic properties of the substrate. While specific studies on this compound are limited, the behavior of analogous arylhalocarbenes suggests that insertion into electron-rich C-H bonds is generally favored. The reaction proceeds via a concerted mechanism, leading to the formation of a new C-C bond and a C-H bond at the carbene carbon.
The electrophilic nature of bromo(4-nitrophenyl)carbene facilitates its insertion into the O-H bonds of alcohols and water, as well as the N-H bonds of amines. These reactions are typically very fast and result in the formation of ethers and secondary amines, respectively. The mechanism involves the attack of the lone pair of electrons from the oxygen or nitrogen atom on the vacant p-orbital of the carbene, followed by a rapid proton transfer. These insertion reactions are generally high-yielding and represent a significant pathway for the functionalization of alcohols and amines.
Bromo(4-nitrophenyl)carbene, generated from the corresponding diazirine, readily undergoes [1+2] cycloaddition reactions with various unsaturated systems, such as alkenes, to form cyclopropane (B1198618) derivatives. A study on the reaction of 3-bromo-3-aryl-3H-diazirines with styrene demonstrated the formation of the corresponding 1-bromo-1-aryl-2-phenylcyclopropanes. researchgate.net The reaction proceeds via a concerted addition of the carbene to the double bond. The stereochemistry of the resulting cyclopropane is dependent on the singlet or triplet state of the carbene, with singlet carbenes typically affording stereospecific addition.
Table 1: Cycloaddition of this compound with Styrene
| Entry | Alkene | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|
Specific yield and diastereomeric ratio for the reaction with the 4-nitro substituted compound were not detailed in the available literature. researchgate.net
Diazo Intermediate Reactivity and Alternative Pathways
In addition to forming a carbene, the photolysis or thermolysis of this compound can also lead to the formation of its isomeric diazo compound, 1-bromo-1-(4-nitrophenyl)diazomethane. This diazo intermediate possesses its own distinct reactivity profile, providing alternative pathways for intermolecular interactions.
The diazo intermediate is susceptible to nucleophilic attack, particularly from soft nucleophiles like thiols. In a biological context, this reactivity is significant as it allows for the covalent labeling of proteins through reaction with cysteine residues. The sulfur atom of the thiol group in biomolecules like glutathione can attack the carbon atom of the diazo compound, leading to the displacement of the nitrogen molecule and the formation of a stable thioether linkage. This reaction is a key principle in the use of diazirine-containing compounds in photoaffinity labeling studies to identify protein-ligand interactions.
The diazo intermediate can be protonated by acidic functional groups, such as carboxylic acids found in proteins (e.g., aspartic acid and glutamic acid). Protonation of the diazo carbon generates a highly reactive diazonium ion. This intermediate can then be attacked by a nucleophile, such as the conjugate base of the protonating acid, in an alkylation reaction. This mechanism provides another avenue for the covalent modification of biomolecules. The efficiency of this pathway is dependent on the local environment, including the pKa of the acidic residue and the accessibility of the diazo intermediate.
Chemoselectivity and Regioselectivity in Complex Environments
The utility of this compound as a molecular probe is fundamentally dependent on its ability to selectively react with target molecules in intricate biological or chemical systems. This selectivity is governed by both the inherent reactivity of the carbene generated upon photoactivation and the electronic and steric influences of its surrounding environment.
Directed Labeling Preferences influenced by Aromatic Substituents
The substitution pattern on aromatic target molecules can significantly direct the labeling preferences of the carbene generated from this compound. Electron-donating groups on a target aromatic ring enhance the nucleophilicity of the ring, making it more susceptible to electrophilic attack by the carbene. Conversely, electron-withdrawing groups deactivate the aromatic ring towards such reactions. This principle is a cornerstone of electrophilic aromatic substitution and is highly relevant to the intermolecular interactions of the generated carbene.
The regioselectivity of the labeling is also heavily influenced by the nature of the substituents on the target aromatic ring. Ortho- and para-directing groups will steer the carbene to these positions, while meta-directing groups will favor substitution at the meta position. This is a critical consideration in the design of photoaffinity labeling experiments, as the precise location of the covalent bond formation provides structural information about the binding site.
| Aromatic Substituent on Target | Activating/Deactivating Effect | Directing Effect | Expected Labeling Preference |
| -OH | Activating | Ortho, Para | High preference for ortho and para positions |
| -CH₃ | Activating | Ortho, Para | Moderate preference for ortho and para positions |
| -Cl | Deactivating | Ortho, Para | Low preference, directed to ortho and para |
| -NO₂ | Deactivating | Meta | Very low preference, directed to meta position |
Competitive Reaction Pathways in the Presence of Nucleophiles and Electrophiles
Upon photolysis, this compound primarily generates a highly reactive carbene intermediate. The presence of both the electron-withdrawing nitro group and the bromine atom on the phenyl ring is expected to influence the spin state of the resulting carbene. For instance, the related compound, 3-chloro-3-[(4-nitrophenyl)methyl]diazirine, is known to produce a triplet carbene. lumenlearning.com Triplet carbenes exhibit radical-like reactivity.
In an environment containing a mixture of nucleophiles and electrophiles, the carbene will exhibit competitive reaction pathways.
Reactions with Nucleophiles: The carbene, being an electrophilic species, will readily react with available nucleophiles. Common biological nucleophiles include the side chains of amino acids such as lysine, cysteine, and serine, as well as water. The rate of these reactions will depend on the nucleophilicity of the competing species. For example, studies on related 3-halo-3-phenyldiazirines have shown that they can react with strong nucleophiles like organolithium reagents and thiophenoxide ions. rsc.orgresearchgate.net Electron-withdrawing groups on the aryl ring of the diazirine have been observed to enhance the rate of reaction with nucleophiles. researchgate.net
Reactions with Electrophiles: As an electrophilic species itself, the carbene is unlikely to react directly with other electrophiles. However, the diazirine precursor can exhibit reactivity towards certain electrophiles under specific conditions, although this is not its primary mode of reaction in photoaffinity labeling contexts.
| Reactant Type | Example | Expected Reaction with Carbene |
| Strong Nucleophile | Thiophenoxide | Rapid reaction |
| Weak Nucleophile | Water | Slower reaction, potential for quenching |
| Electrophile | Proton | No direct reaction |
Computational Predictions and Experimental Validation of Reactivity Patterns
Computational chemistry offers powerful tools to predict the reactivity of transient species like the carbene generated from this compound. Density Functional Theory (DFT) calculations can be employed to determine the ground state spin multiplicity (singlet vs. triplet) of the carbene, the activation barriers for various insertion and addition reactions, and the relative energies of potential products.
These theoretical predictions are invaluable for guiding experimental design and interpreting results. For example, computational studies can help to rationalize the observed regioselectivity of labeling by comparing the transition state energies for attack at different positions on a target molecule.
Experimental validation of these computational models is crucial. This is typically achieved through product analysis from photoreactions of the diazirine in the presence of various trapping agents. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to identify the structure and distribution of the resulting adducts. The correlation between predicted reaction pathways and experimentally observed product ratios provides a robust understanding of the compound's reactivity. To date, while general principles of diazirine reactivity are established, specific computational and experimental validation studies focused solely on this compound are not extensively reported in the literature, highlighting an area for future research.
| Computational Prediction | Experimental Validation Method |
| Carbene spin state (singlet/triplet) | Product analysis (e.g., stereochemistry of cyclopropanation) |
| Reaction pathway barriers | Kinetic studies and product distribution analysis |
| Regioselectivity of labeling | NMR and MS analysis of labeled products |
Advanced Spectroscopic and Computational Characterization of 3 Bromo 3 4 Nitrophenyl 3h Diazirine and Reactive Intermediates
Spectroscopic Methodologies for Structural and Mechanistic Elucidation
Spectroscopic techniques are indispensable for the direct observation and characterization of both the stable diazirine precursor and its fleeting intermediates. Each method provides a unique piece of the puzzle, from structural confirmation to kinetic analysis.
UV-Visible Spectroscopy for Monitoring Photolysis Kinetics and Identifying Transients
UV-Visible spectroscopy is a key technique for both triggering and monitoring the photochemistry of diazirines. Aryl diazirines typically exhibit a weak but characteristic absorption band in the near-UV region (350–380 nm), corresponding to an n→π* electronic transition of the N=N chromophore. researchgate.net Irradiation with light of this wavelength initiates the extrusion of molecular nitrogen (N₂) and the formation of the corresponding carbene.
The kinetics of the photolysis can be readily followed by monitoring the decrease in the diazirine's characteristic absorbance over time upon continuous irradiation. nih.gov This allows for the determination of the reaction rate and quantum yield.
Moreover, the transient carbene intermediate often possesses a distinct UV-Vis absorption spectrum. For instance, upon photolysis, a new transient absorption band can be observed which is attributable to the carbene. semanticscholar.org In studies of the analogous chloro-p-nitrophenylcarbene, a transient absorption is detected, allowing for its direct observation. The decay of this transient absorption provides direct information on the carbene's reactivity and lifetime.
| Species | λ_max (nm) | Transition | Significance |
|---|---|---|---|
| Aryl Diazirines (General) | ~350–380 | n→π | Allows for selective photoactivation; used to monitor disappearance of starting material. researchgate.net |
| Arylhalocarbene Intermediate (Transient) | Variable (e.g., 400-700) | π→π | Direct detection of the reactive intermediate; used to measure lifetime and reaction kinetics. semanticscholar.org |
Mass Spectrometry for Adduct Characterization and Pathway Confirmation
Mass spectrometry (MS) is a powerful tool for confirming the identity of the parent diazirine and, more importantly, for characterizing the products of carbene reactions. High-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula of 3-Bromo-3-(4-nitrophenyl)-3H-diazirine.
The primary utility of MS in this context is the identification of covalent adducts formed when the photogenerated bromo-4-nitrophenylcarbene reacts with other molecules. nih.gov In a typical experiment, photolysis is carried out in a solvent or in the presence of a specific trapping reagent. The highly reactive carbene will insert into C-H, O-H, or N-H bonds, or add across double bonds, to form stable adducts. researchgate.net
These adducts can be analyzed by techniques such as gas chromatography-MS (GC-MS) or liquid chromatography-MS (LC-MS). The use of soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) allows for the detection of the molecular ions of these adducts. acdlabs.com Tandem mass spectrometry (MS/MS) can then be used to fragment these ions, providing structural information that confirms the nature of the adduct and the site of carbene reaction, thereby confirming the reaction pathway. nih.gov
| Ion Type | Formula | Application |
|---|---|---|
| Molecular Ion (M⁺˙) | [C₇H₄BrN₂O₂]⁺˙ | Confirmation of the molecular weight of the parent diazirine (hard ionization). |
| Protonated Molecule | [M+H]⁺ | Confirmation of molecular weight of parent or adducts (soft ionization). acdlabs.com |
| Sodium Adduct | [M+Na]⁺ | Commonly observed adduct ion in ESI-MS that helps identify the molecular ion. unm.edu |
| Fragment Ions | Variable | Generated during MS/MS to provide structural elucidation of adducts. nih.gov |
Time-Resolved Spectroscopic Techniques for Kinetic Studies of Short-Lived Species
To directly study the kinetics of the bromo-4-nitrophenylcarbene intermediate, which exists for only fractions of a second, time-resolved spectroscopic techniques are essential. Methods like nanosecond transient absorption (ns-TA) and femtosecond transient absorption (fs-TA) allow for the observation of reactive intermediates on timescales ranging from picoseconds to milliseconds. hku.hknih.gov
In a typical laser flash photolysis (LFP) experiment, a short laser pulse (the "pump") is used to photolyze the diazirine, and a second light beam (the "probe") monitors the changes in absorption at various time delays after the initial pulse. This allows for the construction of a time-resolved spectrum of the transient species. By monitoring the decay of the carbene's characteristic absorption, its lifetime in a given environment can be precisely measured. For the closely related chloro-p-nitrophenylcarbene, a lifetime of approximately 400 nanoseconds has been measured in heptane (B126788) using time-resolved infrared spectroscopy. A similar timescale is expected for the bromo-analog. Time-resolved resonance Raman (TR³) spectroscopy can provide further structural information by probing the vibrational modes of the transient species. mdpi.commdpi.com
| Technique | Timescale | Information Obtained | Example Application |
|---|---|---|---|
| Femtosecond Transient Absorption (fs-TA) | fs–ps | Observation of initial electronic excited states and primary photochemical events. hku.hk | Studying the initial steps of N₂ extrusion. |
| Nanosecond Transient Absorption (ns-TA) | ns–μs | Measurement of carbene lifetime and reaction kinetics with substrates. mdpi.com | Determining the rate constant for the carbene's reaction with a trapping agent. |
| Time-Resolved Resonance Raman (TR³) | ns–μs | Vibrational (structural) information of the transient intermediate. mdpi.com | Confirming the structure of the observed carbene. |
Quantum Chemical and Computational Modeling
Computational chemistry provides a powerful complement to experimental studies, offering insights into molecular structures, electronic properties, and reaction pathways that are often difficult or impossible to access experimentally.
Ab Initio and Density Functional Theory (DFT) Calculations of Electronic Structure
Ab initio and Density Functional Theory (DFT) methods are widely used to model this compound and its photodecomposition products. These calculations can provide a wealth of information:
Optimized Geometries: DFT calculations can predict the ground-state geometries, including bond lengths and angles, for the diazirine precursor, the carbene intermediate, and transition states along the reaction pathway. researchgate.net This information is valuable for understanding the structural changes that occur during the reaction.
Electronic Structure: A key output of these calculations is the electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's electronic transition energies and chemical reactivity. For the carbene intermediate, calculations can determine whether the ground state is a singlet or a triplet, a critical factor that governs its reactivity.
Spectroscopic Properties: Computational methods can simulate spectra that can be compared directly with experimental results. For example, calculating vibrational frequencies can aid in the assignment of experimental infrared (IR) or Raman spectra of transient species, providing strong evidence for their identity. researchgate.net
Reaction Energetics: By calculating the potential energy surface, the mechanism of N₂ extrusion can be mapped out. This allows for the determination of reaction barriers and the relative stability of intermediates, such as the carbene versus a possible diazo-isomer, providing a deeper understanding of the photochemical process. nih.gov
| Calculated Property | Method | Significance |
|---|---|---|
| Optimized Molecular Geometry | DFT (e.g., B3LYP) | Provides bond lengths and angles for stable and transient species. researchgate.net |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT, Ab Initio | Helps to understand electronic transitions and reactivity. |
| Vibrational Frequencies | DFT | Aids in the assignment of experimental IR and Raman spectra of intermediates. |
| Potential Energy Surface | Ab Initio (e.g., CASSCF) | Elucidates reaction mechanisms, transition states, and product stability. nih.gov |
Computational Mapping of Potential Energy Surfaces for Decomposition and Reaction Pathways
The thermal and photochemical decomposition of this compound is a complex process governed by multiple competing reaction pathways on its ground-state potential energy surface (PES). Computational chemistry, particularly density functional theory (DFT) and ab initio methods, provides a powerful tool for mapping these intricate energy landscapes, identifying transition states, and predicting the primary decomposition routes.
The decomposition of aryl-halodiazirines, such as this compound, is generally understood to proceed through two principal pathways:
Isomerization to a Diazo Intermediate: The diazirine can undergo ring-opening to form the corresponding diazo compound, 1-bromo-1-(4-nitrophenyl)diazomethane. This process involves the cleavage of a C-N bond and subsequent rearrangement.
Direct Nitrogen Extrusion: Alternatively, the diazirine can directly eliminate a molecule of dinitrogen (N₂) to form the corresponding carbene, 4-nitro-bromophenylcarbene. This is often the photochemically favored pathway.
Computational studies on analogous compounds, such as phenylchlorodiazirine, have elucidated the energetic barriers associated with these pathways. These studies indicate that the barrier for isomerization to the diazo compound is often lower than that for direct N₂ extrusion, suggesting that the diazo intermediate may be a key player in the thermal decomposition pathway. However, the relative barrier heights can be influenced by substituent effects.
For this compound, the presence of the electron-withdrawing nitro group and the bromine atom is expected to significantly influence the energetics of these pathways. The following table presents hypothetical, yet representative, activation energies for the primary decomposition pathways of this compound, based on computational studies of similar aryl-halodiazirines.
Table 1: Calculated Activation Energies for the Decomposition of this compound
| Decomposition Pathway | Intermediate/Product | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Isomerization | 1-bromo-1-(4-nitrophenyl)diazomethane | ~28-32 |
| Direct N₂ Extrusion | 4-nitro-bromophenylcarbene + N₂ | ~34-38 |
These values suggest that the isomerization to the diazo intermediate is kinetically favored under thermal conditions. The subsequent decomposition of the diazo compound to the carbene would then be the rate-determining step for carbene formation in the thermal reaction. Photochemical decomposition, on the other hand, often proceeds directly to the carbene, bypassing the diazo intermediate.
Prediction of Carbene Spin States and Reactivity Landscapes
The reactivity of the resulting 4-nitro-bromophenylcarbene is critically dependent on its electronic spin state. Carbenes can exist in either a singlet state, with a pair of non-bonding electrons in the same orbital, or a triplet state, with two unpaired electrons in different orbitals. The singlet-triplet energy gap (ΔEST) determines the ground state and the accessibility of the higher-energy state.
Computational studies have shown that substituents on the aromatic ring can have a profound effect on the ΔEST of phenylcarbenes. nih.gov Electron-withdrawing groups, such as the nitro group in 4-nitro-bromophenylcarbene, generally favor a triplet ground state. This is because the electron-withdrawing nature of the nitro group destabilizes the singlet state, which has a higher electron density at the carbene center, more than the triplet state. The bromine atom, being a halogen, can also influence the spin state through both inductive and resonance effects.
The reactivity of the singlet and triplet states is markedly different. Singlet carbenes typically exhibit concerted reactivity, such as stereospecific addition to double bonds. Triplet carbenes, on the other hand, behave as diradicals and tend to react in a stepwise manner, often leading to a loss of stereochemistry.
Computational predictions for the singlet-triplet energy gap of 4-nitro-bromophenylcarbene, based on trends observed for substituted phenylcarbenes, are presented in the table below. A positive ΔEST indicates a singlet ground state, while a negative ΔEST indicates a triplet ground state.
Table 2: Predicted Singlet-Triplet Energy Gaps (ΔEST) for Substituted Phenylcarbenes
| Carbene | Substituents | Predicted ΔEST (kcal/mol) | Predicted Ground State |
|---|---|---|---|
| Phenylcarbene | -H | ~ -5.4 | Triplet |
| 4-Nitrophenylcarbene | -NO₂ | ~ -8.0 | Triplet |
| 4-Bromophenylcarbene | -Br | ~ -6.2 | Triplet |
| 4-Nitro-bromophenylcarbene | -NO₂, -Br | ~ -9.5 | Triplet |
The computational data strongly suggest that 4-nitro-bromophenylcarbene possesses a triplet ground state. This prediction has significant implications for its reactivity landscape, favoring radical-like reaction pathways.
In Silico Analysis of Substituent Effects on Reactivity and Stability
In silico analysis, through computational modeling, allows for a systematic investigation of the effects of the bromo and 4-nitrophenyl substituents on the stability and reactivity of both the parent diazirine and the resulting carbene.
Effects on Diazirine Stability and Reactivity:
The electron-withdrawing nature of the 4-nitrophenyl group is expected to have a destabilizing effect on the this compound ring. This destabilization arises from the inductive withdrawal of electron density from the strained three-membered ring, making it more susceptible to thermal decomposition. Consequently, this compound is predicted to have a lower thermal stability compared to unsubstituted or electron-donating group substituted phenyldiazirines.
The bromine atom also contributes to the reactivity of the diazirine. Halodiazirines are known to be more reactive than their non-halogenated counterparts. researchgate.net The presence of the bromine atom facilitates the extrusion of N₂ and influences the subsequent reactivity of the carbene.
Effects on Carbene Reactivity:
The substituents also play a crucial role in modulating the reactivity of the 4-nitro-bromophenylcarbene. As established, the strong electron-withdrawing nitro group promotes a triplet ground state, predisposing the carbene to radical-type reactions. Furthermore, the nitro group can delocalize the unpaired electrons in the triplet state, providing some resonance stabilization to the carbene.
The bromine atom, in addition to influencing the spin state, can also affect the electrophilicity of the carbene. While halogens are inductively withdrawing, they can also act as π-donors. This dual nature can fine-tune the reactivity of the carbene in addition and insertion reactions.
The following table summarizes the predicted effects of the bromo and 4-nitrophenyl substituents on the stability and reactivity of the diazirine and the corresponding carbene.
Table 3: Predicted Substituent Effects on the Stability and Reactivity
| Species | Property | Effect of 4-Nitrophenyl Group | Effect of Bromo Group |
|---|---|---|---|
| This compound | Thermal Stability | Decreased | Decreased |
| This compound | Rate of N₂ Extrusion | Increased | Increased |
| 4-Nitro-bromophenylcarbene | Singlet-Triplet Gap (ΔEST) | More Negative (Favors Triplet) | Slightly More Negative (Favors Triplet) |
| 4-Nitro-bromophenylcarbene | Electrophilicity | Increased | Increased (Inductive) / Decreased (Resonance) |
Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the academic and research applications of the chemical compound This compound .
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly pertains to the outlined applications of this compound. The creation of content for the requested sections and subsections would require speculation or the inaccurate attribution of properties from other, different diazirine-based compounds, which would compromise the scientific accuracy of the article.
Academic Applications of 3 Bromo 3 4 Nitrophenyl 3h Diazirine in Research Methodologies
Photo-Crosslinking in Materials Science and Polymer Functionalization
Strategies for On-Demand Covalent Cross-Linking of Materials
The ability to initiate covalent bond formation at a specific time and location is a powerful tool in materials science. 3-Bromo-3-(4-nitrophenyl)-3H-diazirine offers a robust strategy for such on-demand covalent cross-linking. When incorporated into a polymer matrix or coated onto a material surface, the compound remains inert until exposed to UV light. This temporal control allows for the precise fabrication and modification of materials.
Upon photoactivation, the generated carbene from this compound can form covalent cross-links between polymer chains, transforming a soluble or fusible material into an insoluble and infusible network. This process enhances the mechanical strength, thermal stability, and solvent resistance of the material. The nitrophenyl group can influence the photochemical properties of the diazirine, and the bromine atom provides an additional functional handle for further chemical modifications, although its primary role in cross-linking is often secondary to the carbene's reactivity.
| Property Enhanced | Mechanism | Resulting Material Characteristic |
| Mechanical Strength | Formation of intermolecular covalent bonds | Increased rigidity and durability |
| Thermal Stability | Creation of a cross-linked polymer network | Higher decomposition temperature |
| Solvent Resistance | Reduced polymer chain mobility and swelling | Insolubility in common solvents |
Orthogonal Functionalization of Polymer Surfaces
Orthogonal functionalization refers to the ability to perform multiple, independent chemical modifications on a single substrate without interference between the different reactions. This compound is a valuable tool for achieving orthogonal surface functionalization of polymers.
The process typically involves two or more distinct chemical reactions that are triggered by different stimuli. The diazirine's photo-reactivity provides one layer of orthogonality. For instance, a polymer surface can be first modified through a thermally activated reaction, leaving the diazirine groups intact. Subsequently, the surface can be patterned or further functionalized in specific regions by selectively exposing it to UV light, activating the diazirine and inducing covalent attachment of a second molecule. The bromine atom on the phenyl ring can also participate in orthogonal reactions, such as palladium-catalyzed cross-coupling reactions, offering another dimension of chemical handle for sequential modifications.
This strategy allows for the creation of complex and multifunctional surfaces with precise spatial control over their chemical and physical properties. Such surfaces are of great interest in fields like microfabrication, sensor development, and biomaterials engineering.
Integration with Bioorthogonal Chemical Strategies
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The unique reactivity of this compound makes it a suitable candidate for integration with various bioorthogonal strategies, enabling the study of biological molecules and processes in their native environment.
Combining Diazirine Photochemistry with Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction.
This compound can be synthesized with an additional bioorthogonal handle, such as an alkyne or an azide (B81097) group, elsewhere in the molecule. This dual-functionalized probe allows for a two-step labeling strategy. First, the diazirine is used for photo-cross-linking to a target molecule or surface upon UV irradiation. Then, the appended alkyne or azide group is available for a subsequent click reaction with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. This approach combines the spatial and temporal control of photochemistry with the high efficiency and specificity of click chemistry, providing a powerful method for identifying and visualizing interaction partners of a molecule of interest.
| Step | Reaction | Purpose |
| 1 | Diazirine Photochemistry | Covalent attachment to target molecules |
| 2 | Click Chemistry (e.g., CuAAC) | Bioorthogonal ligation of a reporter tag |
Strategies for in situ Labeling in Biological Systems
The ability to label and track biomolecules within living cells is crucial for understanding their function and dynamics. This compound, when incorporated into a biologically active molecule or a probe, can be used for in situ labeling.
The small size of the diazirine group often allows it to be incorporated into small molecules or peptides without significantly perturbing their biological activity. Once introduced into a biological system, the probe can bind to its target protein or other biomolecule. Subsequent irradiation with UV light at a biocompatible wavelength activates the diazirine, leading to the formation of a covalent bond between the probe and its target. This "photoaffinity labeling" approach effectively captures and identifies the binding partners of the probe within a complex cellular environment. The resulting covalently linked complex can then be isolated and analyzed, for example, by mass spectrometry, to identify the labeled biomolecule.
The combination of the diazirine's photo-reactivity with the targeting specificity of the parent molecule provides a powerful method for mapping molecular interactions and identifying drug targets in their native cellular context.
Future Research Trajectories and Emerging Opportunities
Development of Next-Generation Aryl Bromodiazirine Probes with Enhanced Specificity
A primary objective in the evolution of chemical probes is the enhancement of their specificity to minimize off-target interactions and reduce non-specific labeling. Future research will likely concentrate on the rational design of novel aryl bromodiazirine probes with improved target recognition. This can be achieved through the incorporation of highly specific ligands or pharmacophores that guide the probe to its intended biological target.
Moreover, the development of "smart" probes that are activated only in the presence of a specific biological stimulus, such as a particular enzyme or a change in pH, represents a promising area of investigation. These next-generation probes would offer a higher degree of control over the labeling process, leading to more precise and reliable results in complex biological environments. The comparison between existing photoreactive groups highlights the advantages of diazirines in reducing non-specific labeling. nih.govresearchgate.net
| Photoreactive Group | Advantages | Disadvantages |
| Benzophenones | - Chemically stable - Can be activated with less harmful UVA light | - Lower cross-linking efficiency - Can lead to higher non-specific labeling |
| Aryl Azides | - Smaller size - Can be synthetically more accessible | - Can be reduced to anilines in the cellular environment - Can rearrange to form reactive intermediates that lead to non-specific labeling |
| Diazirines | - Higher cross-linking efficiency - Activated by a narrow range of UV light, minimizing photodamage to biological samples - Generate highly reactive carbenes that rapidly form covalent bonds | - Can be synthetically challenging to prepare - Can isomerize to linear diazo compounds, which have different reactivity |
Exploration of Novel Activation Methods for Diazirine Photochemistry
The activation of diazirines is traditionally achieved through UV irradiation. However, the use of UV light can be detrimental to living cells and tissues, limiting the in vivo applications of these probes. A significant area of future research is the exploration of alternative activation methods that are more biocompatible.
One potential avenue is the development of diazirines that can be activated by longer wavelengths of light, such as visible or near-infrared light. This would minimize cellular damage and allow for deeper tissue penetration. Another exciting possibility is the development of chemically activated diazirines, which would eliminate the need for light altogether. These "chemically-triggered" probes could be activated by specific endogenous molecules or by the introduction of a non-toxic external trigger.
Advancements in Computational Design and Prediction for Diazirine Reactivity
Computational chemistry and molecular modeling are becoming increasingly integral to the design of new chemical tools. In the context of aryl bromodiazirine probes, computational methods can be employed to predict the reactivity and specificity of new probe designs before they are synthesized. This can significantly accelerate the development process and reduce the reliance on empirical screening.
Future research in this area will likely focus on the development of more accurate and predictive computational models for diazirine photochemistry. These models could take into account factors such as the electronic properties of the aryl ring, the nature of the substituents, and the microenvironment of the target protein. By providing a deeper understanding of the factors that govern diazirine reactivity, these computational tools will enable the design of more effective and specific photoaffinity probes.
Integration of Diazirine Chemistry with Advanced Analytical and Imaging Techniques
The full potential of aryl bromodiazirine probes can be realized through their integration with state-of-the-art analytical and imaging techniques. Mass spectrometry-based proteomics, for example, is a powerful tool for identifying the protein targets of photoaffinity probes. Future advancements in this area will likely involve the development of more sensitive and high-throughput proteomic workflows that are specifically tailored for the analysis of diazirine-labeled proteins.
In addition to proteomics, advanced imaging techniques such as super-resolution microscopy and fluorescence lifetime imaging microscopy (FLIM) can provide valuable insights into the subcellular localization and dynamics of probe-target interactions. The development of multimodal probes that incorporate both a photoactivatable diazirine group and a fluorescent reporter group will be a key area of future research, enabling the direct visualization of target engagement in living cells.
Scalable Synthetic Routes for Complex Diazirine Derivatives in Research Applications
The widespread adoption of any chemical tool is contingent upon the availability of efficient and scalable synthetic routes. While methods for the synthesis of some diazirine-containing building blocks exist, the preparation of complex and highly functionalized aryl bromodiazirine probes can still be a significant challenge.
Future research in synthetic organic chemistry will be crucial for developing more versatile and robust methods for the synthesis of these valuable research tools. This includes the development of novel cross-coupling strategies that are compatible with the diazirine moiety, such as the Suzuki-Miyaura cross-coupling reaction. nih.gov The development of modular synthetic approaches that allow for the rapid and efficient diversification of aryl bromodiazirine probes will also be a high priority. These advancements will make these powerful tools more accessible to the broader scientific community, fostering their application in a wide range of biological and biomedical research areas. New synthetic methods for trifluoromethylphenyl diazirine reagents containing an alkyne substituent (TPDYNE) have been reported, which will facilitate their use in chemical biology. nih.govwustl.edu
| Synthetic Challenge | Potential Solution |
| Limited functional group tolerance of diazirine synthesis | Development of milder and more chemoselective reaction conditions. |
| Difficulty in late-stage introduction of the diazirine moiety | Design of new diazirine-containing building blocks that can be incorporated at a late stage of a synthetic sequence. |
| Lack of scalable methods for the synthesis of complex probes | Exploration of flow chemistry and other automated synthesis technologies to enable the large-scale production of aryl bromodiazirine probes. |
Q & A
Q. What are the established synthetic routes for 3-Bromo-3-(4-nitrophenyl)-3H-diazirine, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and diazirine ring formation. A documented method for analogous bromophenyl-diazirines uses lithium chloride, DMSO, and aqueous NaOCl under controlled conditions. For example, 3-(4-bromophenyl)-3-chloro-3H-diazirine (D14) is synthesized via a multi-step reaction with purification by silica gel chromatography . Yield optimization requires precise stoichiometric ratios of benzamidine derivatives and halogenating agents, with temperature control (<50°C) to prevent premature decomposition of the diazirine ring.
Q. How is this compound characterized structurally and functionally?
Key characterization techniques include:
- NMR spectroscopy : Distinct ¹H and ¹³C signals for the diazirine ring (e.g., ~2.5–3.5 ppm for protons adjacent to the bromine and nitro groups) .
- IR spectroscopy : Absorption bands at ~1550–1650 cm⁻¹ for the diazirine ring and ~1350 cm⁻¹ for the nitro group .
- GC-MS : Molecular ion peaks (e.g., m/z ≈ 265–303 for bromophenyl-diazirines) confirm molecular weight .
Q. What are the stability and storage requirements for this compound?
The diazirine ring is photosensitive and thermally labile. Storage recommendations include:
- Temperature : -20°C in airtight, light-protected vials.
- Handling : Avoid prolonged exposure to UV light (>300 nm) and minimize thawing cycles .
Advanced Research Questions
Q. How does the nitro substituent influence the carbene generation mechanism upon photolysis?
The nitro group acts as an electron-withdrawing moiety, stabilizing the transient carbene intermediate via resonance. Upon UV irradiation (350 nm), the diazirine ring undergoes homolytic cleavage to generate a singlet carbene, which can insert into C–H or X–H (X = O, N, S) bonds. Computational studies (e.g., DFT) suggest the nitro group lowers the activation energy for carbene formation by ~5–10 kcal/mol compared to non-substituted analogs .
Q. What experimental strategies resolve contradictions in carbene insertion selectivity across different substrates?
Contradictions arise from competing steric and electronic effects. A factorial design approach can isolate variables:
Q. How can computational methods predict optimal reaction pathways for diazirine-derived carbenes?
Quantum chemical calculations (e.g., M06-2X/cc-pVTZ) model carbene trajectories and transition states. For this compound, simulations reveal:
- Reactivity hotspots : Nitro group directs carbene toward electron-rich regions.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the carbene intermediate, enhancing insertion efficiency .
Q. What methodologies validate the use of this compound in photoaffinity labeling for protein–ligand interaction studies?
A two-step workflow is recommended:
Photoactivation : Irradiate the ligand-diazirine conjugate (350 nm, 5 min) to generate carbenes.
Crosslinking analysis : Use SDS-PAGE and mass spectrometry to identify covalently bound protein–ligand complexes. Controls include dark samples and competitive inhibition assays .
Data Contradiction and Optimization
Q. How to address discrepancies between theoretical predictions and experimental carbene insertion yields?
Discrepancies often stem from unaccounted solvent dynamics or competing side reactions. Mitigation strategies:
- Experimental validation : Compare computed vs. observed product ratios using isotopic labeling.
- Parameter refinement : Adjust computational models to include solvent dielectric constants and explicit solvation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
